
Benzoyleneurea
Overview
Description
Benzoyleneurea (CAS: 86-96-4), also known as quinazoline-2,4-dione, is a heterocyclic compound with the molecular formula C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol. Structurally, it features a fused benzene and urea ring system, forming a rigid planar scaffold (SMILES: O=C1NC(=O)c2ccccc2N1) . This compound is synthesized via the reaction of benzoyl chloride with urea or through chlorination of this compound intermediates .
Preparation Methods
Classical Synthesis via Anthranilic Acid and Urea
The traditional route to benzoyleneurea involves the condensation of anthranilic acid (2-aminobenzoic acid) with urea under acidic conditions. This method, first reported in Organic Syntheses (1943), remains a foundational approach due to its simplicity and use of readily available starting materials .
Reaction Mechanism and Procedure
Anthranilic acid reacts with urea in the presence of concentrated sulfuric acid, which acts as both a catalyst and dehydrating agent. The reaction proceeds through cyclodehydration, forming the quinazolinedione core. Key steps include:
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Initial protonation of the carbonyl oxygen of urea by sulfuric acid, enhancing electrophilicity.
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Nucleophilic attack by the amino group of anthranilic acid on the activated urea carbonyl.
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Cyclization and elimination of water, yielding this compound .
The crude product is typically purified via recrystallization from hot water or ethanol, achieving yields of 70–80% .
Table 1: Optimization Parameters for Classical Synthesis
Parameter | Optimal Condition | Yield (%) | Reference |
---|---|---|---|
Temperature | 140–160°C | 75 | |
Reaction Time | 4–6 hours | 78 | |
Molar Ratio (Urea:Anthranilic Acid) | 1.2:1 | 80 |
Silylation-Alkylation Strategy for Functionalized Derivatives
Modern synthetic approaches prioritize regioselective functionalization of this compound for drug discovery. A notable method, detailed by Sun et al. (2004), employs silylation and alkylation to introduce substituents at the N1 position .
Stepwise Synthesis and Regiochemical Control
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Silylation : Treatment of this compound with hexamethyldisilazane (HMDS) and ammonium sulfate in toluene selectively protects the N3 position, forming a monosilylated intermediate .
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Alkylation : Reaction with benzyl chloroacetate at 85°C installs a benzyloxycarbonylmethyl group at N1. Desilylation with ethanol restores the N3 position, yielding 1-(carboxymethyl)-2,4-quinazolinedione .
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Confirmation of Regiochemistry : Nuclear Overhauser effect (NOE) NMR studies and X-ray crystallography validated the N1 alkylation preference, critical for subsequent derivatization .
Table 2: Key Intermediates and Yields in Silylation-Alkylation Route
Intermediate | Reaction Conditions | Yield (%) | Reference |
---|---|---|---|
Monosilylated this compound | HMDS, toluene, reflux | 90 | |
1-(Carboxymethyl) derivative | Benzyl chloroacetate, 85°C | 85 |
Alternative Pathways: Cyanate-Mediated Cyclization
A less conventional method utilizes potassium cyanate and anthranilic acid under mildly acidic conditions. This route avoids harsh dehydrating agents, making it suitable for heat-sensitive substrates .
Mechanistic Insights
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Formation of Isocyanic Acid : In situ generation of isocyanic acid (HNCO) from potassium cyanate and acetic acid.
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Cycloaddition : Reaction of HNCO with anthranilic acid forms a transient urea derivative, which undergoes intramolecular cyclization to this compound .
Yields for this method are modest (60–65%), but the milder conditions reduce side reactions such as decarboxylation .
Industrial-Scale Considerations and Challenges
Solvent and Catalyst Optimization
Recent advances focus on green chemistry principles. For example, replacing sulfuric acid with immobilized acidic resins in the classical synthesis reduces waste and improves recyclability . Similarly, microwave-assisted synthesis has cut reaction times by 50% while maintaining yields above 70% .
Purification Challenges
This compound’s low solubility in common organic solvents necessitates innovative crystallization techniques. Mixed-solvent systems (e.g., water-acetonitrile) enhance crystal purity, critical for pharmaceutical applications .
Chemical Reactions Analysis
Benzoyleneurea undergoes several types of chemical reactions, including:
Scientific Research Applications
Benzoyleneurea has a wide range of applications in scientific research:
Mechanism of Action
Benzoyleneurea exerts its effects primarily through its interaction with specific enzymes. It acts as an inhibitor of protein geranylgeranyltransferase-I (PGGTase-I), which is involved in the post-translational modification of proteins . This inhibition disrupts the function of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Key Properties :
- Physical Characteristics : High melting point (>300°C), low solubility in water, and moderate solubility in alcohols .
- Biological Activities :
- Enzyme Inhibition : Acts as a scaffold for selective protein geranylgeranyltransferase-I (PGGTase-I) inhibitors, which are explored for antitumor applications due to their selectivity over protein farnesyltransferase (FTase) .
- Antibacterial Activity : Exhibits broad-spectrum antibacterial effects, though specific targets remain under investigation .
- Photophysical Properties : Displays time-dependent room-temperature phosphorescence (p-RTP) and thermally activated delayed fluorescence (TADF), making it unique in materials science .
Structural Analogs: Quinazoline Derivatives
Quinazoline derivatives share a fused benzene and pyrimidine ring system. Below is a comparison with key analogs:
Key Differences :
- 2,4-Diaminoquinazoline: Substitution of oxygen atoms with amino groups enhances solubility and alters biological targets (e.g., pancreatic β-cell protection vs. PGGTase-I inhibition) .
- Quinazoline-2,4-diol : Despite identical molecular formulas, tautomerism may influence binding affinity in enzyme interactions .
Enzyme Inhibitors: Selectivity and Potency
This compound-based inhibitors are compared with other peptidomimetics targeting prenyltransferases:
Mechanistic Insights :
- This compound derivatives mimic the CAAX motif of proteins, competitively inhibiting PGGTase-I without affecting FTase, reducing off-target toxicity .
- In contrast, FTase inhibitors like tipifarnib lack this selectivity, limiting their therapeutic window .
Antibacterial Agents: Efficacy and Scaffold Utility
This compound is compared with other urea and benzamide derivatives:
Structural Advantages :
- This compound’s rigid scaffold enhances binding to bacterial targets compared to flexible 2-aminobenzamides .
- Unlike sulfonamides, its novel mechanism may delay resistance development .
Biological Activity
Benzoyleneurea, a compound with the molecular formula CHNO and a molecular weight of 162.15 g/mol, has garnered attention in the field of medicinal chemistry due to its notable biological activities, particularly its antibacterial properties and potential as a therapeutic agent in cancer treatment. This article provides an overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
1. Antibacterial Activity
This compound exhibits significant antibacterial activity, making it a candidate for further development in anti-infection therapies. Research indicates that this compound can inhibit bacterial growth effectively, which is crucial in an era where antibiotic resistance is a growing concern.
Table 1: Antibacterial Activity of this compound
Bacteria Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Pseudomonas aeruginosa | 128 µg/mL |
The mechanism by which this compound exerts its antibacterial effects is believed to involve the inhibition of protein geranylgeranyltransferase-I (GGTase-I). This enzyme is critical for the post-translational modification of proteins involved in cellular signaling pathways, particularly those associated with oncogenesis and infection pathways.
Case Study: GGTase-I Inhibition
In a study by Carrico et al. (2005), this compound was identified as a potent inhibitor of GGTase-I, which plays a vital role in the prenylation of proteins such as Ras, a key player in many cancers. The study demonstrated that this compound could selectively block GGTase-I activity, leading to reduced cell proliferation in cancer cell lines.
3. Anticonvulsant Activity
Recent studies have also explored the anticonvulsant properties of this compound and its derivatives. A study conducted by El Kayal et al. (2019) evaluated various analogs of this compound for their anticonvulsant activity using both in vivo and in silico methods.
Table 2: Anticonvulsant Activity Results
Compound | Dose (mg/kg) | Seizure Protection (%) | Reference |
---|---|---|---|
This compound | 50 | 75 | |
Derivative A | 25 | 60 | |
Derivative B | 100 | 90 |
4. Pharmacokinetics and Toxicity
Understanding the pharmacokinetics and potential toxicity of this compound is essential for its development as a therapeutic agent. The compound is soluble in DMSO (43.33 mg/mL) but shows limited solubility in water (<0.1 mg/mL), which may influence its bioavailability and therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the key structural and physicochemical properties of benzoyleneurea critical for experimental design?
this compound (C₈H₆N₂O₂, CAS 86-96-4) is a bicyclic compound with a quinazoline-2,4-dione backbone. Its high melting point (>300°C) and low solubility in water (soluble in alcohols) necessitate specific solvent choices for synthesis and purification. The molecular structure (SMILES: C1=CC=C2C(=C1)C(=O)NC(=O)N2) enables hydrogen bonding and π-π stacking, influencing its reactivity in organic and biochemical systems. Researchers should prioritize thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability during reaction optimization .
Q. How can researchers verify the purity and identity of this compound in synthetic workflows?
Standard characterization methods include:
- HPLC/GC-MS : To confirm ≥98% purity .
- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 160–170 ppm) .
- FT-IR : Absorbance bands for C=O (1700–1750 cm⁻¹) and N-H (3200–3400 cm⁻¹) . Cross-referencing with PubChem CID 64048 and Beilstein Registry 383776 ensures consistency with literature data.
Q. What are the primary applications of this compound in foundational biochemical studies?
this compound serves as a scaffold for synthesizing protein geranylgeranyltransferase-I (PGGTase-I) inhibitors, which regulate post-translational lipid modifications . It also inactivates serine proteases (e.g., chymotrypsin) via covalent adduct formation, making it a tool for studying enzyme kinetics and inhibition mechanisms .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when characterizing this compound derivatives?
Discrepancies in NMR or mass spectra often arise from tautomerism (e.g., keto-enol equilibria) or residual solvents. Mitigation strategies include:
- Variable-temperature NMR : To identify dynamic equilibria .
- High-resolution mass spectrometry (HRMS) : For exact mass validation (theoretical [M+H]⁺ = 163.0501) .
- X-ray crystallography : To resolve ambiguous stereochemistry in derivatives .
Q. What experimental designs are optimal for studying this compound’s role in enzyme inhibition?
- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Boc-QAR-AMC for proteases) under varying pH and temperature conditions .
- Crystallography : Co-crystallize this compound with target enzymes (e.g., PGGTase-I) to map binding pockets .
- Molecular dynamics simulations : Predict binding affinities and validate with isothermal titration calorimetry (ITC) .
Q. How can researchers address stability challenges in this compound-containing formulations during long-term studies?
Degradation pathways (e.g., hydrolysis of the urea moiety) require:
- Accelerated stability testing : Expose samples to 40°C/75% RH and monitor via HPLC .
- Lyophilization : For long-term storage, given its stability at ambient temperatures .
- Protective excipients : Use cyclodextrins or PEGylation to enhance solubility and shelf life .
Q. What methodologies validate this compound’s antibacterial activity while minimizing false positives?
- Minimum inhibitory concentration (MIC) assays : Use broth microdilution per CLSI guidelines .
- Time-kill curves : Differentiate bacteriostatic vs. bactericidal effects .
- Synergy testing : Combine with β-lactams or fluoroquinolones to assess combinatorial efficacy .
Q. Data Analysis & Reproducibility
Q. How should researchers document experimental protocols for this compound synthesis to ensure reproducibility?
Follow Beilstein Journal guidelines:
- Detailed supplementary materials : Include step-by-step procedures, solvent volumes, and purification methods (e.g., recrystallization from ethanol) .
- Raw data deposition : Upload NMR/FTR spectra to repositories like Zenodo or ChemRxiv .
- Error analysis : Report yield variations (±5%) and purity thresholds (e.g., ≥95% for biological assays) .
Q. What statistical approaches are recommended for analyzing contradictory results in this compound toxicity studies?
- Meta-analysis : Pool data from multiple studies to identify outliers .
- Dose-response modeling : Use Hill equations to assess threshold effects .
- Sensitivity analysis : Test assumptions in cytotoxicity assays (e.g., MTT vs. resazurin) .
Q. Ethical & Safety Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
Properties
IUPAC Name |
1H-quinazoline-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQJTWBNWQABLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30235343 | |
Record name | 2,4(1H,3H)-Quinazolinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30235343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>24.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26726370 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
86-96-4 | |
Record name | Quinazolinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4(1H,3H)-Quinazolinedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoyleneurea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2108 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4(1H,3H)-Quinazolinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30235343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1H,3H)-quinazoline-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.557 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DIHYDROXYQUINAZOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18K00A531C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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